molecular formula C12H16O3 B8079240 3-(4-Methoxy-3-methylphenyl)oxolan-3-ol

3-(4-Methoxy-3-methylphenyl)oxolan-3-ol

Cat. No.: B8079240
M. Wt: 208.25 g/mol
InChI Key: AKDXCIPAEMHNDH-UHFFFAOYSA-N
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Description

3-(4-Methoxy-3-methylphenyl)oxolan-3-ol is a tetrahydrofuran (oxolane) derivative substituted at the 3-position with a 4-methoxy-3-methylphenyl group. Its molecular formula is C₁₂H₁₆O₃, with a calculated molecular weight of 208.25 g/mol. The 4-methoxy-3-methylphenyl substituent introduces steric bulk and electron-donating effects, which influence its physicochemical properties and reactivity .

Properties

IUPAC Name

3-(4-methoxy-3-methylphenyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9-7-10(3-4-11(9)14-2)12(13)5-6-15-8-12/h3-4,7,13H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDXCIPAEMHNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2(CCOC2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C2(CCOC2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(4-Methoxy-3-methylphenyl)oxolan-3-ol involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents, which provide step-by-step procedures for the synthesis of the compound.

Industrial Production Methods: Industrial production methods for 3-(4-Methoxy-3-methylphenyl)oxolan-3-ol are optimized for large-scale manufacturing. These methods often involve the use of specialized equipment and conditions to produce the compound efficiently and cost-effectively. The details of these methods are usually proprietary and are developed by chemical manufacturing companies.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methoxy-3-methylphenyl)oxolan-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions: The reactions involving 3-(4-Methoxy-3-methylphenyl)oxolan-3-ol typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from the reactions of 3-(4-Methoxy-3-methylphenyl)oxolan-3-ol depend on the type of reaction and the conditions used. These products are often characterized using analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy.

Scientific Research Applications

3-(4-Methoxy-3-methylphenyl)oxolan-3-ol has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used to investigate biological pathways and interactions. In medicine, the compound could be explored for its potential therapeutic effects. Additionally, 3-(4-Methoxy-3-methylphenyl)oxolan-3-ol has industrial applications, including its use in the production of various chemical products.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3-methylphenyl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. Understanding the mechanism of action is crucial for developing new applications and improving the efficacy of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Oxolan-3-ol Core

Compound Name Core Structure Substituent Molecular Formula Molecular Weight (g/mol) Key Differences
3-(4-Methoxy-3-methylphenyl)oxolan-3-ol Oxolan-3-ol 4-Methoxy-3-methylphenyl C₁₂H₁₆O₃ 208.25 Reference compound
4-(3-Hydroxyphenyl)oxolan-3-ol Oxolan-3-ol 3-Hydroxyphenyl C₁₀H₁₂O₃ 180.20 Hydroxyl vs. methoxy/methyl groups
2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)-oxolan-3-ol Oxolan-3-ol Purine derivative C₁₀H₁₃N₅O₄ 269.25 Bulky purine substituent vs. aromatic group
  • Key Findings :
    • The 4-methoxy-3-methylphenyl group in the target compound enhances lipophilicity (logP ~1.8 estimated) compared to the polar 3-hydroxyphenyl analog (logP ~1.2), affecting solubility and membrane permeability .
    • The purine-substituted oxolan-3-ol () exhibits lower thermal stability (mp. ~150°C) than the target compound due to the bulky, planar purine group .

Compounds with Similar Substituents but Different Cores

Compound Name Core Structure Substituent Molecular Formula Molecular Weight (g/mol) Key Differences
2-(4-Methoxy-3-methylphenyl)acetic acid Acetic acid 4-Methoxy-3-methylphenyl C₁₀H₁₂O₃ 180.20 Carboxylic acid vs. oxolane core
5-[(4-Hydroxy-3-methoxyphenyl)methyl]oxolan-2-one Oxolan-2-one 4-Hydroxy-3-methoxyphenylmethyl C₁₃H₁₄O₄ 234.25 Lactone core vs. alcohol; substituent position
  • Key Findings :
    • The acetic acid derivative () has higher water solubility (logS ~-1.5) than the target compound (logS ~-2.8) due to its ionizable carboxyl group .
    • The lactone analog () shows reduced reactivity in nucleophilic substitution compared to the hydroxyl-bearing oxolan-3-ol, attributed to the lactone’s electrophilic carbonyl group .

Substitution Pattern and Electronic Effects

  • 3-(4-Methoxy-3-methylphenyl)oxolan-3-ol vs. The valerolactone’s α,β-unsaturated ester core enables conjugation-driven stability, contrasting with the oxolane ring’s rigidity .

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